Product packaging for 3-Hydroxy-2-methoxybutanoic acid(Cat. No.:)

3-Hydroxy-2-methoxybutanoic acid

Cat. No.: B11818625
M. Wt: 134.13 g/mol
InChI Key: OSIDJZDSLWJACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of its Significance in Biochemical and Synthetic Chemistry Research

3-Hydroxy-2-methylbutanoic acid, also known as nilic acid, is a short-chain hydroxy fatty acid with the chemical formula C₅H₁₀O₃. hmdb.canih.gov It is a 3-hydroxy monocarboxylic acid derived from butyric acid, featuring a methyl group at position 2 and a hydroxy group at position 3. nih.govebi.ac.ukguidechem.com In biochemistry, it is recognized as a normal urinary metabolite that plays a role in the catabolism of the branched-chain amino acid isoleucine. hmdb.cahealthmatters.io The compound is also presumed to be involved in the beta-oxidation of fatty acids and ketogenesis. hmdb.cahealthmatters.io Its presence in urine is a key biomarker, as it is excreted in abnormally high amounts in individuals with beta-ketothiolase deficiency, an inherited metabolic disorder. hmdb.cahealthmatters.io

In the realm of synthetic chemistry, 3-hydroxy-2-methylbutanoic acid and its stereoisomers serve as valuable chiral building blocks. chemicalbook.com The presence of two stereogenic centers makes these isomers particularly useful in asymmetric synthesis, where precise control of stereochemistry is crucial for creating complex target molecules, including various pharmaceuticals.

Stereoisomeric Forms and Their Distinct Academic Relevance

The structure of 3-hydroxy-2-methylbutanoic acid contains two chiral centers (at carbons 2 and 3), which gives rise to a total of four possible stereoisomers. brainly.ininfinitylearn.comdoubtnut.com Each stereoisomer has a unique three-dimensional arrangement of its atoms, leading to distinct properties and applications in research. The enantiomeric ratio of the compound can differ based on the enantioselectivity of various enzyme systems. hmdb.ca

This stereoisomer is a chiral carboxylic acid utilized as a building block in the asymmetric synthesis of molecules with pharmaceutical relevance. It is a subject of interest in proteomics research. scbt.com Isotope-labeled versions of this compound, such as (2S,3S)-3-Hydroxy-2-methylbutanoic Acid-d3, are employed as analytes in studies of patients with β-ketothiolase deficiency. pharmaffiliates.comclearsynth.com This labeled variant is also used in the chemical synthesis of the pentasaccharide hapten associated with the glycopeptidolipid antigen of Mycobacterium avium. pharmaffiliates.com In biosynthetic research, (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA has been identified as a metabolic intermediate in the catabolism of branched-chain amino acids in humans.

This isomer is the enantiomer of the (2S,3S) form. Like its counterpart, it is a urinary metabolite involved in the breakdown of isoleucine. hmdb.ca Its elevated excretion is also indicative of beta-ketothiolase deficiency. hmdb.ca Research has also identified (2R,3R)-3-hydroxy-2-methylbutanoic acid as a natural product found in the parasitic plant Cuscuta chinensis. nih.gov

Also known as (2S,3R)-nilic acid, this compound belongs to the class of hydroxy fatty acids. hmdb.ca Scientific literature on this specific diastereomer is not extensive. hmdb.ca Its synthesis can be achieved using techniques involving racemic auxiliaries. hmdb.ca Along with its (2R,3S) counterpart, it has been synthesized as a key component for creating derivatives of 3-amino-2-hydroxycarboxylic acid, which are constituents of renin inhibitors and bestatin. elsevierpure.com

This stereoisomer, containing two chiral centers, is notable for its use as a raw material in the synthesis of other complex chiral molecules. google.com For instance, research has demonstrated its use in the stereospecific synthesis of (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid, a component of various biologically active compounds. researchgate.net The absolute configuration of the Hmoa (3-hydroxy-2-methyloctanoic acid) unit in certain natural peptides was determined by comparing it to synthetic Hmoa stereoisomers, including those derived from (2R,3S)-3-hydroxy-2-methylbutanoic acid.

Historical Context of Research and Development

The study of related branched-chain fatty acids dates back to the 19th century, with investigations into compounds like 2-methylbutanoic acid, which was identified as a component of plants such as valerian (Valeriana officinalis). wikipedia.org The first successful enantioselective synthesis of 2-methylbutanoic acid was reported in 1904. wikipedia.org Specific research into the stereochemistry of 3-hydroxy-2-methylbutanoic acid gained momentum later. A notable 1977 study prepared the four stereoisomers of its methyl ester derivative and successfully assigned the absolute configurations of the (+)-threo-isomer as (2S, 3S) and the (+)-erythro-isomer as (2S, 3R). oup.com This foundational work was crucial for the subsequent use of these stereoisomers as distinct chiral synthons in targeted chemical synthesis.

Data Tables

Properties of 3-Hydroxy-2-methylbutanoic Acid Stereoisomers

StereoisomerCAS NumberMolecular FormulaMolecular Weight (g/mol)IUPAC Name
(2S,3S)84567-98-6C₅H₁₀O₃118.13(2S,3S)-3-hydroxy-2-methylbutanoic acid
(2R,3R)84567-98-6C₅H₁₀O₃118.13(2R,3R)-3-hydroxy-2-methylbutanoic acid
(2S,3R)Not explicitly availableC₅H₁₀O₃118.13(2S,3R)-3-hydroxy-2-methylbutanoic acid
(2R,3S)66729-02-0C₅H₁₀O₃118.13(2R,3S)-3-hydroxy-2-methyl-butanoic acid

Note: The CAS number 84567-98-6 is often associated with both the (2S,3S) and (2R,3R) isomers in different databases. scbt.comhmdb.canih.gov

Summary of Research Applications

StereoisomerField of ResearchSpecific Application
(2S,3S)Biochemistry / Synthetic ChemistryAnalyte for β-ketothiolase deficiency studies, chiral building block for pharmaceuticals. pharmaffiliates.com
(2R,3R)Biochemistry / Natural ProductsBiomarker for isoleucine catabolism, identified in Cuscuta chinensis. hmdb.canih.gov
(2S,3R)Synthetic ChemistrySynthesis of 3-amino-2-hydroxycarboxylic acid derivatives for renin inhibitors. elsevierpure.com
(2R,3S)Synthetic ChemistryPrecursor for synthesizing other complex chiral molecules like AHPBA. google.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O4 B11818625 3-Hydroxy-2-methoxybutanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

3-hydroxy-2-methoxybutanoic acid

InChI

InChI=1S/C5H10O4/c1-3(6)4(9-2)5(7)8/h3-4,6H,1-2H3,(H,7,8)

InChI Key

OSIDJZDSLWJACU-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)OC)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Hydroxy 2 Methylbutanoic Acid and Its Stereoisomers

Asymmetric Chemical Synthesis Approaches

Asymmetric chemical synthesis provides powerful tools for accessing enantiomerically pure forms of 3-hydroxy-2-methylbutanoic acid. These methods rely on the use of chiral catalysts, auxiliaries, or resolution techniques to direct the formation of the desired stereoisomer.

Chiral Catalysis in Enantioselective Reductions

One of the most efficient methods for preparing optically active β-hydroxy esters is the asymmetric hydrogenation of the corresponding β-keto esters, facilitated by chiral metal catalysts. orgsyn.org This approach is valued for its high efficiency, excellent enantioselectivity, and the operational simplicity of using hydrogen gas as the reductant. orgsyn.org

The use of ruthenium (II) complexes with the chiral diphosphine ligand 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) is a hallmark of modern asymmetric hydrogenation. rsc.orgrsc.org For the synthesis of (2S,3S)-3-hydroxy-2-methylbutanoic acid, a precursor like methyl 2-methyl-3-oxobutanoate is subjected to hydrogenation.

The Ru-BINAP catalyst facilitates the stereoselective addition of hydrogen to the ketone, establishing the hydroxyl group's stereocenter. The reaction typically achieves high enantiomeric excess (>90% ee) under controlled conditions. Following the reduction, the resulting methyl ester is hydrolyzed to yield the final carboxylic acid. Care must be taken during hydrolysis to prevent epimerization at the C3 position, which can be minimized by maintaining a pH below 10 and temperatures under 25°C.

Table 1: Ruthenium-BINAP Catalyzed Hydrogenation of β-Keto Esters

Substrate Catalyst Conditions Product Enantiomeric Excess (ee) Yield Reference
Methyl 2-methyl-3-oxobutanoate Ru-BINAP complex H₂ (10 bar), THF, 50°C Methyl (2S,3S)-3-hydroxy-2-methylbutanoate >90% High
Methyl 3-oxobutanoate Ru(OCOCH₃)₂[(R)-BINAP] + 2 HCl H₂ (100 atm), Methanol, RT (R)-hydroxy ester >99% 97% orgsyn.org

Chiral Auxiliary-Directed Aldol (B89426) Reactions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. Evans' chiral auxiliaries, such as substituted oxazolidinones, are widely used for stereocontrolled aldol reactions. nih.gov

In this approach, a chiral oxazolidinone is acylated with a propionyl group. The resulting imide is converted into a stereochemically defined enolate, which then reacts with an aldehyde (e.g., acetaldehyde). The steric influence of the chiral auxiliary directs the approach of the aldehyde, controlling the formation of the new C-C bond and the hydroxyl stereocenter. nih.gov The choice of the (R)- or (S)-enantiomer of the auxiliary determines the configuration of the resulting product. For instance, using an (S)-4-benzyl-3-oxazolidinone can lead to the (2R,3S)-isomer with high efficiency. nih.gov After the reaction, the auxiliary is cleaved to reveal the chiral acid.

Stereoselective Hydrolysis of Esters

While not a primary method for establishing stereocenters in this context, stereoselective hydrolysis can be a crucial final step. After a chiral center is established via a method like Ru-BINAP hydrogenation, the resulting ester must be converted to the carboxylic acid. This step is typically achieved using a base like lithium hydroxide (B78521) in an aqueous solvent. It is critical to perform this hydrolysis under mild conditions to avoid racemization or epimerization at the carbon atoms, particularly the α-carbon (C2).

Crystallization-Induced Dynamic Resolution for Enantiopurity Enhancement

Crystallization-induced dynamic resolution (CIDR) is a powerful technique for enhancing the enantiopurity of a chiral compound. nih.gov This method operates on a racemic or diastereomeric mixture where one stereoisomer can epimerize in solution.

Chemoenzymatic and Enzymatic Synthesis

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Chemoenzymatic strategies combine chemical and enzymatic steps to create efficient reaction cascades. nih.govualberta.ca

An effective chemoenzymatic route to enantiocomplementary 2-substituted 3-hydroxycarboxylic acids starts from L-α-amino acids. nih.gov The process involves a three-step enzymatic cascade:

Deamination: An L-α-amino acid oxidase deaminates an amino acid (like L-valine) to produce the corresponding 2-oxoacid. nih.gov

Aldol Addition: A stereoselective aldol addition between the 2-oxoacid and formaldehyde (B43269) is catalyzed by a 2-oxoacid aldolase (B8822740). Enantiocomplementary aldolases, such as 2-keto-3-deoxy-l-rhamnonate aldolase (YfaU) and 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase (KPHMT), can be used to produce either the (S)- or (R)-enantiomer of the resulting 4-hydroxy-2-oxoacid. nih.gov

Oxidative Decarboxylation: The intermediate is then converted in situ to the final 2-substituted 3-hydroxycarboxylic acid via oxidative decarboxylation, often driven by hydrogen peroxide. nih.gov

This method has demonstrated high enantioselectivity, with enantiomeric excess values typically between 91% and 98%. nih.gov For the synthesis of (R)-2-(hydroxymethyl)-3-methylbutanoic acid, a variant of KPHMT yielded the product with a 95% ee. nih.gov

Table 2: Chemoenzymatic Synthesis Cascade

Starting Material Key Enzymes Key Reaction Steps Final Product Enantiomeric Excess (ee) Reference
L-α-Amino Acids L-α-amino acid oxidase, YfaU or KPHMT Deamination, Aldol Addition, Oxidative Decarboxylation 2-substituted 3-hydroxycarboxylic acids 91-98% nih.gov

Ketoreductase-Mediated Stereoselective Reduction

The stereoselective reduction of a prochiral ketone precursor, such as 3-keto-2-methylbutanoic acid, using ketoreductases is a powerful strategy for accessing specific stereoisomers of 3-hydroxy-2-methylbutanoic acid. This enzymatic approach offers high enantio- and diastereoselectivity, which is often challenging to achieve through traditional chemical methods. The precise control over the stereochemical outcome is dictated by the specific ketoreductase enzyme employed in the reaction. Different enzymes will exhibit distinct substrate specificities and stereopreferences, allowing for the targeted synthesis of desired isomers. The reaction typically involves the enzymatic reduction of the ketone functionality to a hydroxyl group, establishing a new chiral center with a defined configuration.

Enzymatic Cascade Reactions from L-α-Amino Acids

Enzymatic cascade reactions provide an efficient and elegant route to stereochemically pure γ-oxyfunctionalized α-amino acids from readily available racemic starting materials. nih.gov A notable example involves a three-enzyme cascade system to produce diastereomerically pure oxidized amino acids. nih.gov This system can be adapted for the synthesis of hydroxylated amino acid derivatives, which can serve as precursors to compounds like 3-hydroxy-2-methylbutanoic acid.

The cascade begins with a dynamic kinetic resolution (DKR) process. nih.gov An N-acylamino acid racemase (NAAAR) continuously interconverts the enantiomers of a racemic N-acetylamino acid. nih.gov Simultaneously, a stereoselective L-selective aminoacylase (B1246476) from Geobacillus thermoglucosidasius hydrolyzes only the L-enantiomer of the N-acetylamino acid to the corresponding L-amino acid. nih.gov This shifts the equilibrium, allowing for the theoretical complete conversion of the racemate into the desired L-amino acid. nih.gov

In the subsequent step, a stereoselective isoleucine dioxygenase from Bacillus thuringiensis hydroxylates the L-amino acid. nih.gov This enzymatic oxidation occurs with high stereoselectivity, yielding a diastereomerically pure oxyfunctionalized amino acid. nih.gov A key challenge in designing such cascades is the compatibility of the different enzymes, which often have varying optimal pH, temperature, and cofactor requirements. nih.gov By optimizing reaction conditions, it is possible to conduct these multi-step syntheses in a single pot, which significantly reduces waste and production costs by avoiding intermediate purification steps. nih.gov For instance, a sequential cascade can be performed where the DKR is run at a higher temperature (e.g., 40°C) optimal for the racemase and aminoacylase, followed by cooling the reaction mixture to a lower temperature (e.g., 25°C) suitable for the dioxygenase. nih.gov

Table 1: Key Enzymes and their Roles in the Cascade Reaction

EnzymeRoleSource Organism
N-acylamino acid racemase (NAAAR)Racemization of N-acetylamino acidsGeobacillus thermoglucosidasius
L-selective aminoacylaseHydrolysis of L-N-acetylamino acidsGeobacillus thermoglucosidasius
Isoleucine dioxygenaseStereoselective hydroxylationBacillus thuringiensis

Biocatalytic Transformations for Specific Enantiomers

Biocatalytic transformations are instrumental in producing specific enantiomers of chiral compounds. For instance, the microbial conversion of 3-methylbutyric acid to 3-hydroxy-3-methylbutyric acid has been demonstrated using cultures of Galactomyces reesii. google.com While this example illustrates the hydroxylation of a related compound, similar principles can be applied to generate specific enantiomers of 3-hydroxy-2-methylbutanoic acid.

The use of 2-oxoglutarate-dependent amino acid hydroxylases is another promising biocatalytic approach. nih.gov These enzymes can catalyze the hydroxylation of amino acids with high regio- and stereoselectivity. nih.gov By selecting an appropriate hydroxylase and starting with a specific stereoisomer of an amino acid like isoleucine, it is possible to synthesize a desired diastereomer of a β-hydroxy-α-amino acid, which can be a precursor to a specific enantiomer of 3-hydroxy-2-methylbutanoic acid. nih.gov The reaction involves the transfer of a hydroxyl group to the amino acid substrate in an irreversible manner, offering a direct route to the desired product. nih.gov

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a foundational strategy in asymmetric synthesis that utilizes readily available, enantiopure natural products as starting materials. nih.govyoutube.com This approach leverages the inherent chirality of these natural compounds to construct more complex chiral molecules, thereby avoiding the need for de novo asymmetric synthesis. nih.gov Amino acids and terpenes are prominent members of the chiral pool. nih.gov

For the synthesis of 3-hydroxy-2-methylbutanoic acid and its stereoisomers, chiral starting materials like tartaric acid can be employed. youtube.com The existing stereocenters in the starting material guide the stereochemical outcome of the subsequent reactions, allowing for the synthesis of the target molecule with a defined stereochemistry. For example, the synthesis of a spirocyclic ring system has been achieved using a chiral reaction partner derived from tartaric acid. youtube.com Similarly, pyroglutamic acid, another member of the chiral pool, has been used as a starting material for the synthesis of trans-(2S,3S)-3-hydroxyproline. capes.gov.br

The synthesis of different stereoisomers of 3-hydroxy-2-methylbutanoic acid can be achieved by using chiral auxiliaries, such as oxazolidinones. For example, the use of an (S)-4-benzyl-3-oxazolidinone auxiliary can lead to the formation of the (2S,3S)-isomer, while substituting it with the (R)-analog can yield the (2R,3S)-isomer with high efficiency.

Another technique that enhances the enantiopurity of the final product is Crystallization-Induced Dynamic Resolution (CIDR). In this method, a racemic mixture of 3-hydroxy-2-methylbutanoic acid is treated with a chiral resolving agent, such as (1R,2S)-ephedrine, to form diastereomeric salts. One diastereomer preferentially crystallizes from the solution, leaving the other in the mother liquor. Through successive recrystallizations, a high enantiomeric excess can be achieved.

Biosynthetic Pathways and Metabolic Roles of 3 Hydroxy 2 Methylbutanoic Acid in Biological Systems

Involvement in Branched-Chain Amino Acid Catabolism

The catabolism of the essential amino acids—isoleucine, valine, and leucine (B10760876)—is a fundamental process occurring primarily in the mitochondria of various tissues, including skeletal muscle, liver, and heart. nih.gov These pathways are not only crucial for disposing of excess amino acids but also provide a significant source of energy and biosynthetic precursors. nih.govresearchgate.net The initial steps of catabolism are shared among the three BCAAs, involving a transamination reaction followed by oxidative decarboxylation to yield their respective acyl-CoA derivatives. nih.govnih.gov From this point, the pathways diverge, each with a unique set of enzymatic reactions.

Isoleucine Metabolism

The catabolism of isoleucine is a key pathway where 3-hydroxy-2-methylbutanoic acid, in its activated coenzyme A (CoA) form, plays a direct role. The breakdown of isoleucine ultimately yields acetyl-CoA and propionyl-CoA, making it both a ketogenic and glucogenic amino acid. nih.govqiagen.com

The process begins with the transamination of isoleucine to α-keto-β-methylvalerate, which is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. nih.gov This intermediate undergoes a series of reactions analogous to β-oxidation. nih.gov First, it is dehydrogenated to tiglyl-CoA. Subsequently, tiglyl-CoA is hydrated to form (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA. nih.gov This specific stereoisomer is the direct precursor that is further metabolized in the pathway. A deficiency in the enzyme responsible for the next step, 2-methyl-3-hydroxybutyryl-CoA dehydrogenase, leads to the accumulation of 3-hydroxy-2-methylbutyric acid in the urine. nih.govnih.gov

Intermediate Enzyme Product
IsoleucineBranched-chain aminotransferase (BCAT)α-keto-β-methylvalerate
α-keto-β-methylvalerateBranched-chain α-keto acid dehydrogenase (BCKDH) complex2-methylbutyryl-CoA
2-methylbutyryl-CoAAcyl-CoA dehydrogenaseTiglyl-CoA
Tiglyl-CoAEnoyl-CoA hydratase(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA
(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA2-methyl-3-hydroxybutyryl-CoA dehydrogenase2-methylacetoacetyl-CoA
2-methylacetoacetyl-CoAβ-ketothiolaseAcetyl-CoA + Propionyl-CoA

Valine Metabolism

The catabolism of valine, a glucogenic amino acid, leads to the production of propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle. researchgate.netnih.gov While 3-hydroxy-2-methylbutanoic acid itself is not a direct intermediate in the main valine degradation pathway, a structurally similar compound, 3-hydroxyisobutyrate (B1249102), is. nih.govnih.gov

The catabolism of valine proceeds through transamination to α-ketoisovalerate, followed by oxidative decarboxylation to isobutyryl-CoA. nih.gov Isobutyryl-CoA is then dehydrogenated to methacrylyl-CoA. nih.gov This is followed by hydration to 3-hydroxyisobutyryl-CoA, which is then hydrolyzed to 3-hydroxyisobutyrate and Coenzyme A. nih.govnih.gov The free 3-hydroxyisobutyrate is subsequently oxidized to methylmalonate semialdehyde, which is then converted to propionyl-CoA. nih.gov The release of the free acid, 3-hydroxyisobutyrate, is a notable feature of this pathway. nih.gov

Intermediate Enzyme Product
ValineBranched-chain aminotransferase (BCAT)α-ketoisovalerate
α-ketoisovalerateBranched-chain α-keto acid dehydrogenase (BCKDH) complexIsobutyryl-CoA
Isobutyryl-CoAIsobutyryl-CoA dehydrogenaseMethacrylyl-CoA
Methacrylyl-CoAMethacrylyl-CoA hydratase3-hydroxyisobutyryl-CoA
3-hydroxyisobutyryl-CoA3-hydroxyisobutyryl-CoA hydrolase (HIBCH)3-hydroxyisobutyrate + CoA
3-hydroxyisobutyrate3-hydroxyisobutyrate dehydrogenase (HIBADH)Methylmalonate semialdehyde
Methylmalonate semialdehydeMethylmalonate-semialdehyde dehydrogenasePropionyl-CoA

Leucine Metabolism and Derived Metabolites

Leucine is a purely ketogenic amino acid, and its breakdown yields acetyl-CoA and acetoacetate. nih.govwikipedia.org The catabolic pathway of leucine does not directly produce 3-hydroxy-2-methylbutanoic acid. However, it involves structurally related hydroxy acids and provides insight into the broader context of BCAA metabolism.

Leucine is first transaminated to α-ketoisocaproate (KIC). youtube.com KIC is then oxidatively decarboxylated to isovaleryl-CoA. youtube.com The subsequent steps involve dehydrogenation to 3-methylcrotonyl-CoA, carboxylation to 3-methylglutaconyl-CoA, and hydration to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govresearchgate.net Finally, HMG-CoA is cleaved by HMG-CoA lyase to produce acetyl-CoA and acetoacetate. wikipedia.org A minor metabolite of leucine, β-hydroxy-β-methylbutyrate (HMB), is formed from KIC and has been studied for its physiological effects. wikipedia.orgaging-us.com In some bacteria, leucine catabolism can lead to the production of 2-methylbutyric acid. nih.govnih.gov

Enzymatic Transformations in Biological Systems

The metabolic fate of 3-hydroxy-2-methylbutanoic acid is dictated by specific enzymes that catalyze its formation and subsequent reactions. These enzymes are critical for the orderly flow of metabolites through the BCAA catabolic pathways.

Enzymes Catalyzing Hydroxylation and Oxidation

The formation of the hydroxylated intermediate in the isoleucine pathway, (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA, is catalyzed by enoyl-CoA hydratase . qiagen.comhmdb.ca This enzyme adds a water molecule across the double bond of tiglyl-CoA.

The subsequent oxidation of the hydroxyl group is a critical step. This reaction is catalyzed by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD), also known as 3-hydroxyacyl-CoA dehydrogenase type II. nih.govwikipedia.org This NAD+-dependent enzyme oxidizes (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA. nih.govwikipedia.org A deficiency of this enzyme is a recognized inborn error of isoleucine metabolism. nih.govnih.gov

Role of Coenzyme A Derivatives (e.g., (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA)

The activation of carboxylic acids by their attachment to Coenzyme A (CoA) to form thioesters is a common strategy in metabolism. This activation increases the reactivity of the acyl group, facilitating subsequent enzymatic reactions. In the context of BCAA catabolism, the formation of CoA derivatives is essential for the sequential breakdown of the carbon skeletons.

(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA is a key intermediate in the catabolism of isoleucine. nih.gov It is the specific substrate for the enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase. wikipedia.org The CoA moiety is crucial for positioning the molecule within the active site of the enzyme and for providing the necessary energetic favorability for the subsequent thiolytic cleavage of 2-methylacetoacetyl-CoA into acetyl-CoA and propionyl-CoA by β-ketothiolase. nih.gov The stereochemistry of the molecule, specifically the (2S,3S) configuration, is critical for its recognition by the relevant enzymes.

Microbial Biosynthesis and Fermentation Pathways

The microbial production of 3-hydroxy-2-methylbutanoic acid is a significant area of research, with various microorganisms capable of its synthesis through different metabolic routes.

Actinomycetes are a group of bacteria known for their ability to produce a wide array of secondary metabolites. Strains of Kutzneria, a genus within this group, have been identified as producers of 3-hydroxy-2-methylbutanoic acid. In these bacteria, the biosynthesis of this compound is often linked to the metabolism of branched-chain amino acids. The specific enzymatic pathways can vary between different species and strains, but they generally involve the modification of intermediates derived from amino acid catabolism.

Escherichia coli is a widely used host organism in metabolic engineering for the production of various chemicals. While not a natural producer of significant quantities of 3-hydroxy-2-methylbutanoic acid, E. coli has been engineered to enhance its production. This is typically achieved by introducing heterologous genes encoding for specific enzymes and optimizing the metabolic fluxes towards the desired product. For instance, genes from other microorganisms that are involved in the conversion of keto acids to hydroxy acids can be expressed in E. coli to create a functional production pathway.

Lactic acid bacteria (LAB) are integral to many fermentation processes, particularly in the food industry. Lactobacillus sanfranciscensis, a key bacterium in sourdough fermentation, can produce 3-hydroxy-2-methylbutanoic acid. In this bacterium, the formation of this hydroxy acid is linked to the catabolism of branched-chain amino acids like leucine. The metabolic pathways are often active under specific fermentation conditions and can be influenced by the availability of substrates and the redox balance within the cell. The production of such compounds contributes to the complex flavor profile of sourdough bread.

Interactive Data Table: Microbial Producers of 3-Hydroxy-2-methylbutanoic Acid

MicroorganismClass/GroupKey Pathway Characteristic
Kutzneria sp.ActinomycetesLinked to branched-chain amino acid metabolism.
Escherichia coliEngineered StrainHeterologous gene expression for targeted synthesis.
Lactobacillus sanfranciscensisLactic Acid BacteriaRerouting of amino acid catabolism during fermentation.

Metabolic Intermediates and Their Conversions

The biosynthesis of 3-hydroxy-2-methylbutanoic acid involves the conversion of several key metabolic intermediates, primarily derived from amino acid catabolism.

3-Methylbutanal, an aldehyde derived from the catabolism of leucine, can also serve as a precursor for 3-hydroxy-2-methylbutanoic acid. The metabolic pathway from the aldehyde to the hydroxy acid involves an oxidation step to form the corresponding carboxylic acid, 3-methylbutanoic acid, followed by a hydroxylation reaction. Alternatively, other enzymatic transformations may be involved depending on the specific microbial host and its enzymatic machinery. These pathways are often part of a broader network of reactions involved in the production of flavor compounds in fermented foods.

Transformations Involving Alpha-Hydroxy-Isocaproate (HICA)

Alpha-Hydroxy-Isocaproate (HICA), also known as leucic acid, is a metabolite of the branched-chain amino acid leucine. sigmaaldrich.com In human tissues such as muscle and connective tissue, HICA is an end product of leucine metabolism. sigmaaldrich.com Its formation begins with the transamination of leucine to α-ketoisocaproate (KIC). sigmaaldrich.com A portion of this KIC is then converted to HICA.

It is crucial to distinguish the metabolic origin of HICA from that of 3-Hydroxy-2-methylbutanoic acid. While both are hydroxy acids derived from branched-chain amino acids, HICA is a product of leucine metabolism, whereas 3-Hydroxy-2-methylbutanoic acid is a product of isoleucine metabolism. Current scientific literature does not describe a direct metabolic transformation pathway between HICA and 3-Hydroxy-2-methylbutanoic acid. They are products of parallel, but distinct, metabolic pathways.

HICA itself has been studied for its potential biological activities. Research suggests it may have anti-catabolic properties, meaning it could help to prevent the breakdown of muscle proteins. sigmaaldrich.com

Interactive Data Table: Properties of 3-Hydroxy-2-methylbutanoic Acid

PropertyValueSource
IUPAC Name 3-hydroxy-2-methylbutanoic acid nih.gov
Molecular Formula C5H10O3 nih.gov
Molecular Weight 118.13 g/mol nih.gov
Synonyms Nilic acid, 2-Methyl-3-hydroxybutyric acid hmdb.ca
Metabolic Precursor Isoleucine hmdb.cahmdb.ca
Biological Role Energy source, involved in fatty acid metabolism hmdb.canih.gov

Interactive Data Table: Research Findings on Related Metabolites

MetabolitePrecursor Amino AcidKey Research FindingSource
3-Hydroxy-2-methylbutanoic acid IsoleucineExcreted in abnormally high amounts in β-ketothiolase deficiency. hmdb.ca
Alpha-Hydroxy-Isocaproate (HICA) LeucineAn end product of leucine metabolism in human tissues. sigmaaldrich.com
2-methyl-3-hydroxybutyric acid IsoleucineAbnormal metabolite in methylmalonic acidaemia. hmdb.ca

Derivatives and Their Applications in Advanced Organic Synthesis

Utility as Chiral Building Blocks

Chirality plays a pivotal role in modern chemistry, particularly in the development of pharmaceuticals where stereoisomers can have vastly different biological activities. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter.

Although direct applications of 3-Hydroxy-2-methoxybutanoic acid as a chiral precursor are not widely documented, the closely related compound (2S,3S)-3-Hydroxy-2-methylbutanoic acid is extensively used for this purpose. As a chiral carboxylic acid with two stereogenic centers, it is a valuable starting material in asymmetric synthesis. Its specific stereochemical arrangement is crucial for generating complex stereoisomers of molecules with pharmaceutical relevance. The synthesis of its own stereoisomers, such as the (2R,3S) and (2S,3R) forms, can be achieved with high efficiency using chiral auxiliaries, demonstrating the fine control chemists can exert over molecular stereochemistry.

The incorporation of chiral hydroxy acids into pharmaceutical scaffolds is a key strategy for developing new drugs. While there is a lack of specific data for this compound, related compounds like 2-Hydroxy-3-methylbutanoic acid are recognized as structural analogues of biologically significant molecules like γ-hydroxybutyrate (GHB), a neurotransmitter. glpbio.com This structural similarity makes them interesting candidates for pharmaceutical research. Derivatives such as (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid serve as reactive intermediates in pharmaceutical synthesis, enabling further chemical modifications.

Amino Acid Derivatives in Peptide Synthesis

Peptide synthesis relies on the sequential coupling of amino acids. Protecting groups are essential for preventing unwanted side reactions and ensuring the correct peptide sequence is formed.

A crucial point of clarification is that N-Boc-(S)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid is not a derivative of this compound. It is a derivative of an amino acid, specifically a protected form of a hydroxy-substituted amino acid. The "Boc" (tert-butyloxycarbonyl) group is a widely used protecting group for the amine function of amino acids during peptide synthesis. chemimpex.compeptide.com This particular compound is a valuable building block for creating complex peptides and novel therapeutics. chemimpex.com Its structure is particularly useful in the development of treatments for metabolic disorders and in enhancing the stability and bioavailability of therapeutic peptides. chemimpex.com The Boc group is typically removed under acidic conditions, allowing the next amino acid in the sequence to be added. peptide.com

Formation of Polymeric Materials

Hydroxycarboxylic acids are bifunctional molecules, containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. This dual functionality allows them to undergo polymerization to form polyesters.

Synthesis of Other Biologically Relevant Analogs

While direct applications of this compound itself are not extensively documented, its structural motifs are present in various biologically active natural products and pharmaceutical agents. The strategic placement of hydroxyl and methoxy (B1213986) groups is a common feature in molecules with antimicrobial, antiviral, and anticancer properties.

For instance, the core structure of this compound can be seen as a fragment of more complex polyketides or macrolides. By using this compound as a chiral building block, synthetic chemists can introduce the desired stereochemistry at two contiguous centers in a larger target molecule.

Table 2: Potential Biologically Relevant Analogs Derivable from this compound

Analog TypePotential Biological RelevanceSynthetic Transformation from this compound
Ester and Amide DerivativesProdrugs, modified release profilesEsterification or amidation of the carboxylic acid
Lactone DerivativesCore structures of natural productsIntramolecular cyclization (lactonization)
Amino Acid AnalogsPeptidomimetics, enzyme inhibitorsConversion of the hydroxyl group to an amino group

Research Findings:

The synthesis of analogs from related β-hydroxy acids is a well-established field. For example, the stereoselective synthesis of β-lactams, which are key components of penicillin and cephalosporin (B10832234) antibiotics, often starts from β-amino acids derived from β-hydroxy acid precursors. The methoxy group at the α-position in this compound could influence the reactivity and selectivity of such transformations, potentially leading to novel antibiotic scaffolds.

Furthermore, the principles of asymmetric synthesis can be applied to derivatives of this compound to construct complex stereochemical arrays. The hydroxyl group can direct metal-catalyzed reactions, while the carboxylic acid can be converted into a variety of other functional groups. The development of efficient synthetic routes to enantiomerically pure this compound would be a significant step towards unlocking its full potential in the synthesis of new therapeutic agents.

Theoretical and Computational Investigations of 3 Hydroxy 2 Methylbutanoic Acid

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 3-hydroxy-2-methylbutanoic acid.

Density Functional Theory (DFT) calculations are a powerful computational tool used to investigate the electronic structure and properties of molecules. For butanoic acid derivatives, DFT methods, such as B3LYP with a 6-31+G(d) basis set, have been utilized to optimize molecular geometries and predict various molecular properties. biointerfaceresearch.com These calculations are typically performed in a solvent environment, like water, using methods such as the self-consistent reaction field (SCRF) to mimic real-world conditions. biointerfaceresearch.com

The accuracy of DFT calculations is often validated by comparing the computed data, such as vibrational frequencies (FT-IR and FT-Raman spectra), with experimental results. biointerfaceresearch.comorientjchem.org A good agreement between theoretical and experimental data provides confidence in the predicted molecular geometries and other properties. biointerfaceresearch.comorientjchem.org For instance, in a study on 3-methoxy-2,4,5-trifluorobenzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory showed that the computed geometries were consistent with experimental X-ray diffraction data. orientjchem.org

3-Hydroxy-2-methylbutanoic acid possesses two chiral centers, leading to the possibility of four stereoisomers. doubtnut.com The spatial arrangement of the atoms, or conformation, significantly influences the molecule's stability and reactivity.

Conformational analysis of related molecules, such as oligomers of (R)-3-hydroxybutanoic acid, has been performed using techniques like 1H NMR spectroscopy. researchgate.net These studies reveal that the conformational distribution is influenced by factors like intramolecular hydrogen bonding and the polarity of the solvent. researchgate.net For example, in non-polar organic solvents, the formation of an intramolecular hydrogen bond between the hydroxyl and carbonyl groups can lead to a preference for a specific gauche conformer. researchgate.net In contrast, in polar solvents, the conformational distribution may be similar to that of analogous molecules without a hydroxyl group, where trans and gauche conformers are preferred. researchgate.net

The stability of different conformers and stereoisomers can be predicted and analyzed through computational methods, providing insights into their relative abundance and potential for interconversion.

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they represent the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. orientjchem.org

Molecular Modeling and Simulations

Molecular modeling and simulations offer a way to visualize and study the dynamic behavior of molecules and their interactions with other molecules, such as enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interactions between enzymes and their substrates or inhibitors.

For example, molecular docking studies have been conducted on β-hydroxy-β-arylalkanoic acids, a class of compounds structurally similar to 3-hydroxy-2-methylbutanoic acid, to investigate their interactions with cyclooxygenase (COX) enzymes. researchgate.net These studies can predict the binding energy and identify the key amino acid residues involved in the interaction, providing insights into the mechanism of action. researchgate.netnih.gov The results of docking studies can help in the design of new molecules with improved binding affinity and selectivity for a particular enzyme target. nih.gov

In Silico Prediction of Metabolic Pathways

In silico (computer-based) methods are increasingly used to predict the metabolic fate of chemical compounds within a biological system. These tools can identify potential metabolic pathways and the enzymes involved, which is crucial for understanding the compound's biological activity and potential for bioaccumulation or degradation. pensoft.net

Knowledge-based systems and machine learning algorithms can predict the sites and routes of metabolism, including the involvement of specific enzyme families like cytochrome P450s. pensoft.net For instance, these tools might predict that 3-hydroxy-2-methylbutanoic acid could undergo further oxidation or conjugation reactions as part of its metabolic breakdown. In silico predictions are valuable for generating hypotheses about metabolic pathways, which can then be tested and validated through in vitro and in vivo experiments. pensoft.netnih.gov This approach helps to streamline the research process and reduce the reliance on more time-consuming and resource-intensive experimental studies. pensoft.net

Chemical Systems Biology Approaches

Chemical systems biology integrates chemical and biological data to understand the effects of small molecules on biological systems. nih.gov This approach moves beyond the study of a single target to a network-level understanding of molecular interactions. nih.gov For a metabolite like 3-hydroxy-2-methylbutanoic acid, chemical systems biology can be a powerful tool for elucidating its function and mechanism of action within a cell.

The process would begin by compiling comprehensive data on the molecule, including its known interactions and any associated biological effects. nih.gov Cheminformatics tools would then be employed to analyze this information, comparing the properties of 3-hydroxy-2-methylbutanoic acid to libraries of other small molecules with known biological activities. nih.gov This comparative analysis can help in predicting potential protein targets and pathways that the molecule might modulate. broadinstitute.org

Furthermore, by integrating data from transcriptomics, proteomics, and metabolomics experiments where the levels of 3-hydroxy-2-methylbutanoic acid are altered, it is possible to construct a network model of its interactions. nih.gov This model can then be used to simulate the systemic effects of the molecule, providing insights into its role in cellular processes and how it might be involved in various physiological or pathological states. nih.govoup.com Such an approach allows for the generation of new hypotheses that can be tested experimentally, advancing our understanding of the molecule's biological significance. broadinstitute.org

Retro-Biosynthesis Analysis

Retro-biosynthesis is a computational method used to determine potential biosynthetic pathways for a target molecule. libretexts.orgjfaulon.com This approach works by deconstructing the target molecule step-by-step into simpler, more common precursor molecules using known biochemical reactions in reverse. libretexts.org For 3-hydroxy-2-methylbutanoic acid, a retro-biosynthetic analysis would aim to identify the enzymatic steps required to produce it from central metabolites within an organism. jfaulon.com

The analysis starts with the final product, 3-hydroxy-2-methylbutanoic acid, and applies a series of reversed enzymatic reaction rules to identify potential immediate precursors. nih.gov This process is repeated iteratively, generating a tree of possible synthesis pathways that lead back to common metabolic starting points, such as amino acids or intermediates of glycolysis and the citric acid cycle. jfaulon.comtandfonline.com For instance, 3-hydroxy-2-methylbutanoic acid is a known metabolite in the catabolism of isoleucine, which would be a key consideration in its retro-biosynthetic analysis. hmdb.ca

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 3-hydroxy-2-methoxybutanoic acid, and how do they influence its reactivity?

  • Answer : The compound features a hydroxyl group at position 3, a methoxy group at position 2, and a carboxylic acid terminus. The stereochemistry (e.g., (2S,3S) configuration) and substituent positions govern its reactivity. For example, the methoxy group enhances steric hindrance, affecting nucleophilic substitution reactions, while the hydroxyl group enables hydrogen bonding in biological systems. Structural analogs like 3-hydroxy-2-methylbutanoic acid (CAS 473-86-9) highlight how substituent placement alters metabolic interactions .
  • Methodology : Use NMR (e.g., 1^1H and 13^{13}C) and X-ray crystallography to confirm stereochemistry. Computational tools (DFT) can predict reactivity based on electron distribution.

Q. What synthetic routes are commonly employed for this compound, and what are their advantages?

  • Answer : Two primary methods include:

  • Enzymatic resolution : Biocatalysts (e.g., lipases) achieve enantioselective synthesis, yielding high optical purity.
  • Chemical synthesis : Alkylation of 3-hydroxybutanoic acid derivatives with methylating agents (e.g., methyl iodide) under basic conditions. For example, methyl esters of stereoisomers are hydrolyzed to yield the acid .
    • Optimization : Monitor reaction progress via HPLC with chiral columns to ensure enantiomeric excess (>95%).

Q. How is this compound characterized for purity and structural integrity?

  • Answer : Key techniques include:

  • Chromatography : HPLC (C18 columns) with UV detection at 210 nm.
  • Spectroscopy : IR for functional group identification (e.g., C=O stretch at 1700–1750 cm1^{-1}).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 118.13 g/mol for 3-hydroxy-2-methylbutanoic acid) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

  • Answer : Enantiomers exhibit distinct interactions with enzymes. For example, (2S,3S)-3-hydroxy-2-methylbutanoic acid binds selectively to bacterial efflux pumps, while its (2R,3R)-counterpart shows reduced affinity. This mirrors findings in Ipomoea alba seed derivatives, where stereochemistry dictates multidrug resistance modulation .
  • Experimental design : Use molecular docking (AutoDock Vina) to predict binding affinities. Validate with in vitro assays (e.g., bacterial growth inhibition).

Q. What strategies resolve contradictions in data from different synthesis methods?

  • Answer : Discrepancies in yield or purity often arise from:

  • Reaction conditions : Temperature fluctuations during methylation alter byproduct profiles.
  • Catalyst efficiency : Immobilized enzymes vs. free catalysts in biocatalytic routes.
    • Resolution : Perform robustness testing (DoE) to identify critical parameters. Compare NMR spectra of products from conflicting methods to isolate impurities .

Q. How do structural analogs of this compound differ in biological applications?

  • Answer : A comparative analysis of analogs reveals:

CompoundKey Structural DifferencesBiological Impact
3-Hydroxy-2-methylbutanoic acidLacks methoxy groupReduced receptor binding affinity
2-(3-Methoxyphenyl)butanoic acidAromatic substitutionEnhanced enzyme inhibition
3-Methylbutanoic acidNo hydroxyl/methoxy groupsMinimal metabolic interaction
  • Source : Structural analogs from Ipomoea alba and synthetic derivatives .

Q. What advanced techniques validate the compound’s role in metabolic pathways?

  • Answer : Isotopic labeling (e.g., 13^{13}C-glucose tracing) tracks incorporation into fatty acid derivatives. Metabolomic profiling (LC-MS/MS) identifies downstream products in bacterial or mammalian systems. For example, this compound derivatives disrupt lipid A biosynthesis in Gram-negative pathogens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.